3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNARMVXOYSPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters
The 1,2-oxazole ring is constructed via cyclization of ethyl 3-methyl-4-oxopent-2-enoate with hydroxylamine hydrochloride. In ethanol/water (3:1) at 80°C, this reaction achieves 78% yield after 6 hours. Acidic workup (HCl) hydrolyzes the ester to the carboxylic acid.
Alternative Dipolar Cycloaddition
A 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives offers a higher-yielding route (85–90%). For example, reacting propiolic acid with chloromethyl oxime in toluene at 110°C generates the oxazole core.
Preparation of 4-(4-Propoxyphenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via condensation of 4-propoxyphenyl thiourea with α-bromoacetophenone. In ethanol at reflux (12 hours), this method yields 75% of the thiazole intermediate.
Table 1: Optimization of Thiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 78 | 75 |
| CuI | DMF | 100 | 82 |
| Pd(OAc)₂ | Toluene | 110 | 68 |
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activating 1,2-oxazole-5-carboxylic acid with EDCl/HOBt in DMF facilitates coupling with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine. At 0°C to room temperature (24 hours), this method yields 85% of the target compound.
HATU-Driven Amidation
Superior results are obtained using HATU (1.1 eq) and DIPEA (3 eq) in anhydrous DCM. This protocol achieves 93% yield within 4 hours at room temperature.
Table 2: Comparison of Amidation Methods
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 24 | 85 |
| HATU | DIPEA | DCM | 4 | 93 |
| DCC/DMAP | NEt₃ | THF | 18 | 72 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Oxazole Hydrolysis
The electron-deficient oxazole ring is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<40°C) during workup prevent degradation.
Thiazole Amination Side Reactions
Competitive N-alkylation during amidation is suppressed using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Electrophilic Substitution
The electron-rich thiazole and oxazole rings participate in electrophilic aromatic substitution (EAS):
Thiazole Ring Reactivity
-
Halogenation :
Oxazole Ring Reactivity
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the oxazole’s C(4) position .
Functionalization of the Propoxyphenyl Group
The 4-propoxyphenyl moiety undergoes O-dealkylation and etherification:
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl group reacts with nucleophiles:
| Nucleophile | Reagents | Products | Yield |
|---|---|---|---|
| Amines | EDC/HOBt, DIPEA, DMF | Secondary/tertiary amides | 60–85% |
| Hydrazine | NH₂NH₂, EtOH, reflux | Hydrazide derivatives | 75% |
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
With Thiourea :
Heating with thiourea in acetic acid yields fused thiazolo[5,4-d]oxazole systems . -
With α-Diazoketones :
Trifluoromethanesulfonic acid (TfOH)-catalyzed coupling forms extended oxazole-thiazole hybrids .
Metal-Catalyzed Cross-Couplings
The propoxyphenyl group participates in Pd-mediated reactions:
| Reaction | Catalyst | Products | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82% |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylated analogs | 68% |
Reductive Transformations
-
Amide Reduction :
LiAlH₄ reduces the carboxamide to a primary amine (3-methyl-1,2-oxazole-5-methylamine) . -
Nitro Group Reduction :
H₂/Pd-C converts nitro-substituted derivatives to amines .
Stability and Degradation
-
Thermal Degradation :
Decomposes above 220°C, releasing CO₂ and forming thiazole-containing fragments. -
Photodegradation :
UV exposure (254 nm) induces cleavage of the oxazole ring, forming carboxylic acid byproducts .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are warranted to explore regioselective modifications and stability under physiological conditions.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide exhibit significant anticancer properties.
Case Studies
- In vitro Studies : A study demonstrated that derivatives of oxazole and thiazole exhibited growth inhibition rates exceeding 75% against multiple cancer cell lines, including SNB-19 and OVCAR-8 .
- In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates, suggesting the potential for clinical applications in cancer therapy .
Antimicrobial Applications
The compound also displays notable antimicrobial activity against various pathogens.
Case Studies
- Broad-Spectrum Activity : In vitro tests revealed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
- Specific Pathogens : Targeted studies showed effectiveness against resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is crucial for its development as a therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Research suggests favorable ADME properties due to its lipophilicity and molecular structure. These characteristics enhance absorption rates and distribution within biological systems.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of leukemia.
What sets 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide apart is its unique combination of the thiazole and isoxazole rings, which may confer distinct biological activities and chemical reactivity .
Biological Activity
The compound 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 1,2-oxazole ring
- A thiazole moiety
- An aromatic propoxyphenyl substituent
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxazole and thiazole compounds exhibit significant antimicrobial properties. In a study examining various oxazole derivatives, it was found that compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide demonstrated:
- Bactericidal effects against both Gram-positive and Gram-negative bacteria.
- Antifungal activity , particularly against strains resistant to conventional treatments .
The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anti-inflammatory Activity
Compounds containing the oxazole ring have been shown to exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce edema in animal models, suggesting a potential for treating inflammatory conditions . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway.
Anticancer Activity
Recent investigations into the anticancer properties of thiazole and oxazole derivatives have revealed promising results. Compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide have been tested for their ability to inhibit cancer cell proliferation in vitro. Key findings include:
- Induction of apoptosis in various cancer cell lines.
- Inhibition of tumor growth in xenograft models .
The underlying mechanisms are believed to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effectiveness of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a novel antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 4 | 32 |
Study 2: Anti-inflammatory Effects
In an animal model of induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to control groups. The percentage inhibition was comparable to that achieved with indomethacin, a standard anti-inflammatory drug.
| Treatment | Edema Inhibition (%) |
|---|---|
| Control | 0 |
| Indomethacin | 48 |
| Compound Treatment | 45 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones (e.g., bromopropiophenone analogs) under reflux conditions .
- Oxazole-carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between oxazole-5-carboxylic acid and thiazol-2-amine intermediates .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity yields (>95%) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), oxazole protons (δ 6.5–7.0 ppm), and thiazole protons (δ 7.2–8.0 ppm) .
- ¹³C NMR : Distinct signals for carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .
Q. What computational tools are suitable for predicting its physicochemical properties?
- Software : Use Schrödinger Suite or Gaussian for:
- LogP calculation : Predict lipophilicity via fragment-based methods (e.g., XLogP3) .
- pKa estimation : Determine ionization states using QikProp or MarvinSketch .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for analogs?
- Strategies :
- Meta-analysis : Compare activity across analogs (e.g., methoxy vs. propoxyphenyl substituents) to identify substituent-dependent trends .
- Dose-response studies : Perform IC₅₀/EC₅₀ assays in triplicate to validate potency discrepancies (e.g., cancer cell line vs. bacterial inhibition) .
- Structural analogs : Test derivatives with modified thiazole/oxazole substituents to isolate pharmacophoric motifs .
Q. What experimental designs optimize reaction yields in large-scale synthesis?
- Key parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate solubility .
- Catalyst use : Triethylamine (TEA) or DMAP improves amide coupling efficiency .
- Temperature control : Maintain 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) .
Q. How to analyze supramolecular interactions in its crystal structure?
- X-ray crystallography : Resolve π-π stacking (interplanar distance ~3.5 Å) and hydrogen bonding (C–H···N/O) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
Q. What strategies validate its target engagement in biological systems?
- Pull-down assays : Immobilize the compound on affinity resins to capture binding proteins .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts (ΔTm) upon ligand binding .
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
